molecular formula C5H3ClN2O3 B1583210 3-Chloro-2-hydroxy-5-nitropyridine CAS No. 22353-38-4

3-Chloro-2-hydroxy-5-nitropyridine

Cat. No. B1583210
CAS RN: 22353-38-4
M. Wt: 174.54 g/mol
InChI Key: GTOXJMNILNYXLE-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxy-5-nitropyridine is a compound useful in organic synthesis . It is an industrially important nitropyridine derivative .


Synthesis Analysis

The synthesis of nitropyridine derivatives, including 3-Chloro-2-hydroxy-5-nitropyridine, involves a process where R1 is selected from an amino group, hydroxyl group, acyl group, alkyl amino group, halogen atom, -NH - C (O) - R3 . Another method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion .


Molecular Structure Analysis

The molecular formula of 3-Chloro-2-hydroxy-5-nitropyridine is C5H3ClN2O3 .


Chemical Reactions Analysis

2-Hydroxy-3-nitropyridine, a related compound, reacts with phosphorus pentachloride and phosphoryl chloride to yield 2-chloro-3-nitropyridine .


Physical And Chemical Properties Analysis

3-Chloro-2-hydroxy-5-nitropyridine has a molecular weight of 174.54 . It has a density of 1.7±0.1 g/cm3, a boiling point of 375.7±42.0 °C at 760 mmHg, and a melting point of 187-189ºC . The compound is off-white to yellow in color and comes in a crystal or powder form .

Scientific Research Applications

Synthesis and Anticancer Activity

3-Chloro-2-hydroxy-5-nitropyridine serves as a precursor in the synthesis of various compounds with potential anticancer properties. For instance, it has been utilized in the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, compounds that have been evaluated for their effects on the proliferation and survival of cancer cells, showing promising results (Temple et al., 1983).

Molecular Diode and Nano-actuator

In the field of molecular electronics, 3-Chloro-2-hydroxy-5-nitropyridine-based molecules have demonstrated potential. A specific compound, 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine, shows charge-induced conformational switching and rectifying behavior, suggesting its use as a programmable molecular diode or nano-actuator. This application can revolutionize memory devices and actuators at the nanoscale (Derosa, Guda, & Seminario, 2003).

Mechanistic Insights in Chemical Reactions

The compound has been used to understand the kinetics and mechanisms of chemical reactions. For example, the reaction of 3-Chloro-2-hydroxy-5-nitropyridine with hydroxide ions has been studied using NMR and X-ray crystallography to elucidate the structures of intermediates formed in ring-opening reactions. Such studies provide valuable insights into the mechanisms of complex chemical reactions (Haynes & Pett, 2007).

Spectroscopic and Theoretical Studies

3-Chloro-2-hydroxy-5-nitropyridine has been the subject of various spectroscopic and theoretical studies, aiming to understand its molecular structure, vibrational assignments, and electronic properties. These studies often use techniques like FTIR, FT-Raman spectroscopy, and Density Functional Theory (DFT) to explore the properties of the compound and its derivatives. Such research aids in understanding the structural, physical, and chemical properties, paving the way for applications in fields like pharmaceutics (Sangeetha & Mathammal, 2016).

Safety And Hazards

3-Chloro-2-hydroxy-5-nitropyridine is toxic if swallowed and can cause skin and eye irritation . It is advised to avoid breathing its mist, gas, or vapors and to use personal protective equipment when handling it .

Future Directions

Nitropyridines, including 3-Chloro-2-hydroxy-5-nitropyridine, have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group . This opens up possibilities for the synthesis of a series of 4-substituted-2-alkylamino-5-nitropyridines .

properties

IUPAC Name

3-chloro-5-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3ClN2O3/c6-4-1-3(8(10)11)2-7-5(4)9/h1-2H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOXJMNILNYXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10319731
Record name 3-chloro-2-hydroxy-5-nitropyridine
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Molecular Weight

174.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-hydroxy-5-nitropyridine

CAS RN

22353-38-4
Record name 3-Chloro-5-nitro-2(1H)-pyridinone
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Record name 3-chloro-2-hydroxy-5-nitropyridine
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Record name 3-Chloro-5-nitro-2-pyridone
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Synthesis routes and methods

Procedure details

5-Nitro-2-pyridone (Aldrich Chemical Company) (100 g, 0.71 mol) was added to 1 liter conc. HCl at room temperature, followed by the dropwise addition of a solution of potassium chlorate (87.5 g, 0.71 mol) in 1.2 liter water. A solid material formed during the addition. The mixture was stirred overnight, filtered, and the collected material recrystallized from 50 percent aqueous ethanol. The yield was 77.2 g, 62 percent, m.p. 196°-198° C.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
87.5 g
Type
reactant
Reaction Step Two
Name
Quantity
1.2 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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